An In-depth Technical Guide to C.I. Direct Brown 95
An In-depth Technical Guide to C.I. Direct Brown 95
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and safety considerations of C.I. Direct Brown 95 (CAS No: 16071-86-6), a trisazo dye belonging to the benzidine-based class of colorants.
Chemical Structure and Properties
Direct Brown 95 is a complex trisazo dye, indicating the presence of three azo (-N=N-) groups within its molecular structure.[1] The core structure is based on benzidine, a known human carcinogen, which has significant implications for its metabolism and toxicity.[2] The dye is typically used as its copper complex to improve lightfastness properties.
The IUPAC name for the copper-complexed version is copper;disodium;2-hydroxy-5-[[4-[4-[[6-hydroxy-2-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]benzoate.[3]
Physicochemical Data
| Property | Value | Reference |
| C.I. Name | Direct Brown 95 | [1] |
| C.I. Number | 30145 | [1][4] |
| CAS Number | 16071-86-6 | [1] |
| Chemical Class | Trisazo | [1][4] |
| Molecular Formula | C₃₁H₁₈CuN₆Na₂O₉S | [5][6] |
| Molecular Weight | 760.1 g/mol | [5][6][7] |
| Appearance | Dark brown or charcoal black powder | [7] |
| Hue | Reddish-brown | [4] |
| Solubility in Water | 35 g/L at 80-85 °C | [1][8] |
| Solubility in Other Solvents | Slightly soluble in ethanol; insoluble in acetone. | [1][8] |
Dyeing and Fastness Properties
Direct Brown 95 exhibits good affinity for cellulosic fibers, particularly at elevated temperatures.[1][8] Its fastness properties are crucial for its application in textiles and other materials.
| Fastness Property | Rating (Scale 1-5 or 1-8 for light) | Reference |
| Light Fastness | 5-6 | [1][8] |
| Washing Fastness (Soaping) | 2-3 | [1][8] |
| Rubbing Fastness (Dry) | 4 | [8] |
| Rubbing Fastness (Wet) | 3 | [8] |
| Acid Resistance | 4 | [1] |
| Alkali Resistance | 3-4 | [1] |
Note: Fastness ratings can vary depending on the substrate, dye concentration, and testing methodology.
Synthesis of Direct Brown 95
The synthesis of Direct Brown 95 is a multi-step process involving sequential diazotization and azo coupling reactions.[3] The general industrial manufacturing process is outlined below.
Experimental Protocols
General Synthesis Protocol (Illustrative)
Step 1: Tetrazotization of Benzidine
-
Dissolve benzidine (1 equivalent) in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (2 equivalents) dropwise while maintaining the temperature below 5°C to form the bis-diazonium salt (tetrazotized benzidine).
Step 2: First Azo Coupling
-
Prepare a solution of 2-hydroxybenzoic acid (salicylic acid, 1 equivalent) in a dilute alkaline solution.
-
Slowly add the cold tetrazotized benzidine solution to the salicylic acid solution.
-
Maintain a slightly alkaline pH and low temperature to facilitate the coupling reaction, forming a monoazo intermediate.
Step 3 & 4: Second Diazotization and Coupling
-
Separately, diazotize 3-amino-4-hydroxybenzenesulfonic acid (1 equivalent) using sodium nitrite and hydrochloric acid at 0-5°C.
-
Add this second diazonium salt solution to the monoazo intermediate from Step 2 to form the disazo intermediate.
Step 5: Final Coupling and Copper Complexation
-
Prepare an alkaline solution of resorcinol (1 equivalent).
-
Add the disazo intermediate to the resorcinol solution to perform the final coupling reaction.
-
Introduce a copper salt (e.g., copper sulfate) to the reaction mixture and heat to form the final copper-complexed Direct Brown 95 dye.
-
The dye is then isolated by salting out, filtered, washed, and dried.
Analytical Methods
Thin-Layer Chromatography (TLC) TLC is a common technique for assessing the purity of Direct Brown 95 and separating it from impurities.[3]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase (Eluent Systems):
-
n-butyl acetate : pyridine : water (6:9:5)
-
n-propanol : isobutanol : ethyl acetate : water (4:2:1:3)[3]
-
-
Detection: The colored spots are visible under daylight. UV light can be used if components are fluorescent. The Retardation factor (Rf) values are used for identification by comparing with a standard.
High-Performance Liquid Chromatography (HPLC) HPLC is used for the quantitative analysis of the dye and for the detection of carcinogenic aromatic amines like benzidine after reductive cleavage.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., acetate buffer pH 4.7) is typically used.[10]
-
Detection: UV-Vis detector set at the dye's maximum absorbance wavelength (λmax) or an electrochemical detector for enhanced selectivity for aromatic amines.[3]
UV-Visible Spectroscopy UV-Vis spectroscopy is used for the identification and quantification of the dye.
-
Procedure: A solution of the dye is prepared in a suitable solvent (e.g., water or DMF).
-
Analysis: The absorbance spectrum is recorded, typically in the 400-700 nm range. The wavelength of maximum absorbance (λmax) is a key characteristic. This technique is also valuable for monitoring decolorization in degradation studies.[3]
Metabolic Pathway and Toxicological Profile
The primary toxicological concern with Direct Brown 95 stems from its nature as a benzidine-based dye. In vivo, gut microbiota and liver enzymes (azoreductases) can cleave the azo bonds, metabolizing the dye and releasing free benzidine.[2] Benzidine is classified as a known human carcinogen, strongly associated with an increased risk of bladder cancer.
Due to these health concerns, handling of Direct Brown 95 requires stringent safety protocols, including the use of personal protective equipment to prevent inhalation and dermal contact. Regulatory bodies like OSHA consider benzidine-based dyes as potential human carcinogens.[11]
Applications
Despite its toxicological profile, Direct Brown 95 has been used extensively in various industries due to its dyeing properties.
Given the health risks, a trend towards finding safer alternatives is ongoing in the dye manufacturing industry.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. epa.gov [epa.gov]
- 3. Direct Brown 95, Techincal grade | 16071-86-6 | Benchchem [benchchem.com]
- 4. Direct Brown 95 Dyes Manufacturers in Mumbai Gujarat India [colorantsgroup.com]
- 5. Direct Brown 95 (Technical Grade) | LGC Standards [lgcstandards.com]
- 6. C.I. Direct Brown 95 | C31H18CuN6Na2O9S | CID 135585372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C.I. DIRECT BROWN 95 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Direct Brown 95 - Direct Fast Brown LMR - Direct Brown BRL from Emperor Chem [emperordye.com]
- 9. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C.I. Direct Brown 95 | SIELC Technologies [sielc.com]
- 11. osha.gov [osha.gov]
